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molecular formula C8H8N2 B1199643 1-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 27257-15-4

1-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1199643
M. Wt: 132.16 g/mol
InChI Key: ZVOCBNCKNQJAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790716B2

Procedure details

According to the procedure of Preparation 40 (b), except substituting 1-methyl-1H-pyrrolo[2,3-b]pyridine (0.7 g, 5.3 mmole) for the 1,3-dimethylindole, the title compound (0.4 g, 47%) was prepared as a white solid: MS (ES) m/e 161 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][N:4]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[CH:6]=[CH:5]1.[CH3:13]N1C2C(=CC=CC=2)C(C)=C1>>[CH3:3][N:4]1[C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[C:6]([CH:13]=[O:1])=[CH:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
CN1C=CC=2C1=NC=CC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C=2C1=NC=CC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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